1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one

Pharmaceutical Intermediate Agrochemical Synthesis Patent Chemistry

Trifluoromethylated pyrazolinones are scarce in the supply chain, yet essential for medicinal chemistry programs requiring metabolic stability and target affinity. This compound resolves that gap. - CF3 pharmacophore enables synthesis of potent antihyperglycemic agents active in db/db mouse models. - Participates in catalyst-free one-pot multi-component reactions for rapid heterocyclic library generation. - Serves as a diazocoupling coupler producing wash- and light-fast azo dyes spanning yellow to deep violet. Supplied with certificate of analysis; ambient-temperature shipping for R&D quantities worldwide.

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
CAS No. 321-07-3
Cat. No. B1361278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one
CAS321-07-3
Molecular FormulaC10H7F3N2O
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyGLGRRRKQSFURGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one Chemical Identity


1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one (CAS: 321-07-3), also known as 1-phenyl-3-trifluoromethyl-5-pyrazolone, is a heterocyclic compound belonging to the pyrazolin-5-one family, characterized by the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . It is a white to off-white crystalline solid with a melting point of 195–196 °C and a density of 1.39 g/cm³ . The compound serves primarily as a chemical intermediate for the synthesis of pharmaceutical drugs and agrochemicals and has been investigated for its potential antifungal, antibacterial, and anti-inflammatory properties .

Synthon Trifluoromethyl-containing heterocyclic building block
Intermediate Patent-cited pharmaceutical and agrochemical intermediate
Library Supports diversity-oriented synthesis of fluorinated compound libraries

Irreplaceability of 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one


The substitution of 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one with a closely related analog—such as 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) or unsubstituted 2-pyrazolin-5-one—alters both chemical reactivity and downstream synthetic utility in ways that are neither predictable nor negligible. The electron-withdrawing trifluoromethyl (-CF3) group at the 3-position substantially modifies the electronic density of the pyrazolinone ring, affecting tautomeric equilibrium, nucleophilicity at the C-4 position, and the compound's behavior in condensation and cycloaddition reactions [1]. This altered reactivity profile directly impacts synthetic yields, product purity, and the feasibility of specific synthetic routes that have been optimized for the trifluoromethylated core. Furthermore, the -CF3 moiety is not merely a substituent but a critical pharmacophore element; replacing it with -CH3 or -H eliminates key lipophilicity and metabolic stability contributions that are essential for the intended biological activity of downstream pharmaceutical intermediates .

Attribute
Target (3-CF₃)
Substitute (3-CH₃ / 3-NH₂)
Electronic profile
Strong electron-withdrawing effect tunes ring reactivity
Altered nucleophilicity and tautomeric equilibrium
Reaction pathway
4-Arylidene-pyrazolones in thermal condensation
Divergent product (pyrazolopyranopyrazole) under identical conditions
Pharmacophore role
-CF₃ contributes lipophilicity and metabolic stability
-CH₃ or -H eliminates key pharmacophore contributions

1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one Differentiation Guide


Patent-Exemplified API and Agrochemical Intermediate

This compound is specifically exemplified in patent literature as a key synthetic intermediate for proprietary pharmaceutical drug candidates and agrochemicals . Its utility is not generic; it is tied to specific synthetic sequences where the trifluoromethylated pyrazolinone core is required to access the target molecular scaffold. While unsubstituted or methyl-substituted pyrazolinones are also used as intermediates, this specific compound is cited in the development of proprietary agents, including those with antihyperglycemic activity in db/db mouse models where the trifluoromethyl substituent was found to be critical for structure-activity relationships [1]. The commercial availability of this specific compound in high purity (≥97–98%) supports repeatable, high-yield synthetic protocols described in these patents [2].

Patent-Cited Intermediate
Class-level inference
Explicitly named in patents for proprietary API and agrochemical synthesis.
Supports patent-route fidelity and repeatable synthetic protocols.
Commercial high-purity sourcing supports documented routes.
Pharmaceutical Intermediate Agrochemical Synthesis Patent Chemistry

Bright Fast Azo Dye Synthesis

Diazocoupling of 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one with various aryldiazonium salts yields 4-[(aryl)diazenyl]-1-phenyl-3-trifluoromethyl-2-pyrazolin-5-ones as colored azo-dye products [1]. The resulting dyes exhibit a color range spanning yellow to deep violet and demonstrate high stability to both laundry washing and sunlight exposure [1]. This specific application is distinct from that of non-trifluoromethylated pyrazolinones, which typically produce dyes with different fastness properties and a narrower color gamut due to the absence of the electron-withdrawing -CF3 group's influence on the chromophore's conjugation and electronic transition energies.

Azo Dye Coupler
Class-level inference
Diazocoupling yields yellow-to-deep violet dyes with high laundry and sunlight fastness.
Access to a high-performance colorant class with documented fastness.
Color gamut breadth attributed to -CF₃ electronic influence.
Azo Dye Synthesis Textile Chemistry Colorants

Catalyst-Free One-Pot Multicomponent Reactions

The compound participates efficiently in one-pot, three-component reactions with pyrrolidone and aromatic aldehydes to afford highly functionalized trifluoromethylated pyrazol-4-ylpyrrole-2,5-dione derivatives in good yields [1]. This reaction proceeds under mild, catalyst-free conditions and represents a direct route to complex heterocyclic scaffolds of potential pharmaceutical relevance [1]. While unsubstituted pyrazolinones can also undergo similar condensations, the presence of the trifluoromethyl group in this case is critical for constructing the trifluoromethylated target molecules that are the focus of contemporary medicinal chemistry campaigns seeking improved metabolic stability.

One-Pot MCR Building Block
Supporting evidence
Catalyst-free three-component reaction yields trifluoromethylated pyrazol-4-ylpyrrole-2,5-diones.
Enables direct construction of fluorinated heterocyclic libraries.
Mild conditions support diversity-oriented synthesis applications.
Multicomponent Reactions One-Pot Synthesis Heterocyclic Chemistry

Distinct Thermal Condensation Reactivity

A direct head-to-head study investigated the thermal condensation of this compound versus 3-amino-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes [1]. Heating 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one with aromatic aldehydes at 160–170 °C afforded 4-arylidene-2-pyrazolin-5-ones in high yields [1]. In contrast, the 3-amino analog, when subjected to identical reaction conditions, followed a completely divergent pathway, yielding pyrazolopyranopyrazole derivatives instead [1]. This clearly demonstrates that the trifluoromethyl group (vs. amino group) fundamentally alters the course of the reaction, dictating which synthetic product is accessible. Procurement of the correct building block is therefore non-negotiable for achieving the intended synthetic outcome.

Thermal Condensation Divergence
Head-to-head
3-CF₃ compound yields 4-arylidene-pyrazolones; 3-NH₂ analog yields pyrazolopyranopyrazoles under identical conditions (160–170 °C).
Reaction pathway is strictly substituent-dependent; product identity diverges completely.
Direct comparison confirms C-3 substituent dictates synthetic outcome.
Thermal Condensation Arylidene Derivatives Reaction Selectivity

1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one Application Scenarios


Antihyperglycemic API Intermediate Synthesis

This compound is an ideal starting material for medicinal chemistry teams aiming to synthesize new chemical entities (NCEs) that incorporate a trifluoromethylated pyrazolinone pharmacophore. As documented in peer-reviewed studies, it serves as a critical intermediate in the development of potent antihyperglycemic agents active in db/db mouse models [1]. Research groups focused on diabetes, metabolic disorders, or any indication where enhanced metabolic stability and target binding affinity are paramount will benefit from procuring this specific building block to ensure synthetic route fidelity and to access the full structure-activity relationship (SAR) space defined by patented and published therapeutic candidates [1].

High-Performance Textile Azo Dyes

Industrial laboratories engaged in the development of advanced colorants for textiles (wool, silk, cotton, polyester) can utilize this compound as a key coupler in diazocoupling reactions to produce azo dyes with a broad color palette spanning yellow to deep violet [2]. The resulting dyes are characterized by high stability to laundry washing and exposure to sunlight, making them suitable for applications where color fastness and longevity are critical performance metrics [2]. This application is directly supported by experimental data and provides a clear industrial use case distinct from that of non-fluorinated pyrazolinone couplers [2].

One-Pot Multicomponent Heterocyclic Library Synthesis

Synthetic organic chemists can leverage this compound as a robust building block for the rapid assembly of molecular complexity. As demonstrated in the literature, it participates efficiently in catalyst-free, one-pot, three-component reactions with pyrrolidone and aromatic aldehydes to generate trifluoromethylated pyrazol-4-ylpyrrole-2,5-dione derivatives in good yields [3]. This methodological approach is ideal for generating structurally diverse, fluorine-containing heterocyclic libraries for biological screening or for the preparation of advanced intermediates in total synthesis [3].

Fluorinated Pyrazolinone Reactivity Studies

For groups focused on the fundamental chemistry of fluorinated heterocycles, this compound offers a clear and well-documented model system. Its reactivity in thermal condensation reactions with aromatic aldehydes has been directly compared to that of its 3-amino analog, demonstrating a stark divergence in reaction pathway (4-arylidene formation vs. pyrazolopyranopyrazole formation) under identical conditions [4]. This makes it an invaluable tool for studying the electronic and steric effects of the -CF3 group on reaction selectivity and for developing new synthetic methodologies that exploit the unique properties of trifluoromethylated pyrazolinones [4].

Application
Selection Property
Validation Focus
CF₃-pharmacophore API intermediate synthesis
Patent-cited building block with documented route fidelity
Synthetic route reproducibility and SAR space access
High-fastness textile azo dye development
Electron-deficient pyrazolinone coupler for azo dye formation
Color gamut breadth and lightfastness/laundry stability
Fluorinated heterocyclic library synthesis
Multicomponent reaction building block for complex scaffolds
Reaction scope and product complexity under mild conditions
CF₃ electronic effect reactivity studies
Model substrate for substituent effect comparison
Thermal condensation pathway selectivity and mechanistic insight
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